1-(Aminomethyl)cycloheptanol
Overview
Description
1-(Aminomethyl)cycloheptanol is an organic compound with the chemical formula C8H17NO. It features an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) attached to a cycloheptane ring. This compound is a colorless to light yellow liquid, soluble in water and various organic solvents such as alcohols, ethers, and esters .
Preparation Methods
1-(Aminomethyl)cycloheptanol can be synthesized through several methods:
Formaldehyde and Cycloheptanone Reaction: This method involves the reaction of formaldehyde with cycloheptanone in the presence of sodium hydroxide as a catalyst.
Cycloheptanecarbonitrile Reduction: Another method involves the reduction of 1-[(trimethylsilyl)oxy]cycloheptanecarbonitrile using lithium aluminum hydride in tetrahydrofuran and diethyl ether.
Chemical Reactions Analysis
1-(Aminomethyl)cycloheptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products: Depending on the reaction, products can include cycloheptanone, substituted amines, and other derivatives.
Scientific Research Applications
1-(Aminomethyl)cycloheptanol has several applications in scientific research:
Biology: The compound is used in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: It is explored for its potential therapeutic effects and interactions with biological targets.
Industry: The compound finds use as a surfactant, melting plasticizer, solvent, and foaming agent.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cycloheptanol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-(Aminomethyl)cycloheptanol can be compared with other similar compounds, such as:
Cyclohexanol: A cyclic alcohol with a similar structure but a six-membered ring.
Cyclopentanol: Another cyclic alcohol with a five-membered ring, used in the synthesis of pharmaceuticals and as a solvent.
Cycloheptanol: Similar to this compound but lacks the aminomethyl group, used in organic synthesis.
This compound stands out due to its unique combination of an aminomethyl group and a hydroxyl group, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
1-(aminomethyl)cycloheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIJDKLCFSGRFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593774 | |
Record name | 1-(Aminomethyl)cycloheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45732-95-4 | |
Record name | 1-(Aminomethyl)cycloheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(aminomethyl)cycloheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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